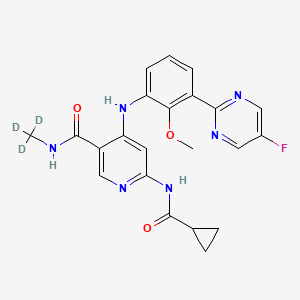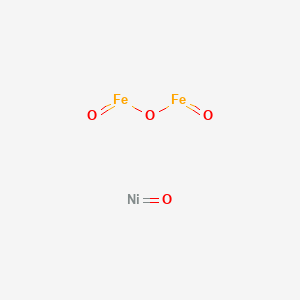
Iron-nickel oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron-nickel oxide is a useful research compound. Its molecular formula is Fe2NiO4 and its molecular weight is 234.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogenation of CO2 : Nickel-iron oxide nanoparticles are effective for the hydrogenation of carbon dioxide, particularly with middle iron contents. These nanoparticles facilitate the formation of short-chain alkanes and drive the reverse water-gas shift (rWGS) reaction under sunlight irradiation (Puga & Corma, 2018).
Photoelectrochemical Hydrogen Production : Iron-doped nickel oxide films show promise as oxygen catalysts in photoelectrochemical systems for hydrogen production from solar energy. The efficiency of these films is influenced by factors like substrate temperature, RF power, working pressure, and oxygen content (Huang et al., 2006).
Steam Reforming of Methane : Nickel iron oxide (NiFe2O4) has superior catalytic activity and oxygen transfer properties for methane steam reforming into syngas, compared to iron oxide alone (Sturzenegger et al., 2006).
Oxygen Evolution Reaction (OER) : Nickel-iron oxide nanoparticles integrated with indium tin oxide electrodes enhance the OER for hydrogen production, especially under UV irradiation (Bau et al., 2015).
Optics, Catalysis, Biomedical Applications : Mixed nickel iron oxide nanoparticles with a rocksalt crystal structure, especially those with iron content greater than 10 at%, are used in optics, water oxidation catalysis, and biomedical applications (Bau et al., 2014).
Photocatalysis and Environmental Applications : These nanoparticles can effectively degrade Solar Blue G dye and are recyclable with an average efficiency of 81% over five cycles (Habibi & Fakhri, 2017).
Eigenschaften
IUPAC Name |
oxonickel;oxo(oxoferriooxy)iron |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.Ni.4O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNBVCBUOCNRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Fe]O[Fe]=O.O=[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2NiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

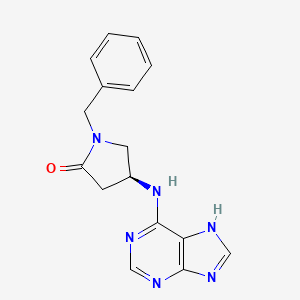
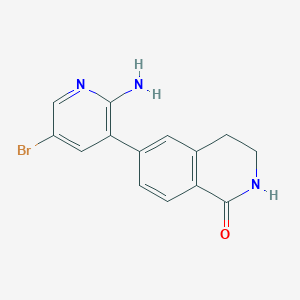
![1-methyl-5-(2'-methyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B8144544.png)
![2-methylpropyl 1-[8-methoxy-5-(1-oxo-3H-2-benzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B8144546.png)
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride](/img/structure/B8144553.png)
![(1R)-3,3'-Di(pyren-1-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8144566.png)
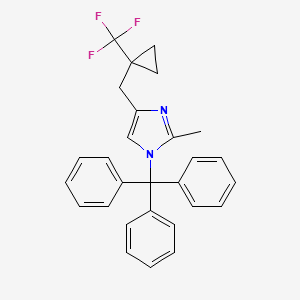
![5-(3,5-dimethyltriazol-4-yl)-12-methyl-8-[(S)-oxan-4-yl(phenyl)methyl]-3,8,12,13-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,13,15-heptaene](/img/structure/B8144571.png)
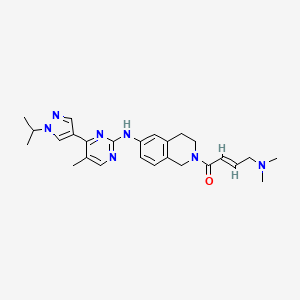



![3-(3-(9H-Carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine](/img/structure/B8144620.png)
